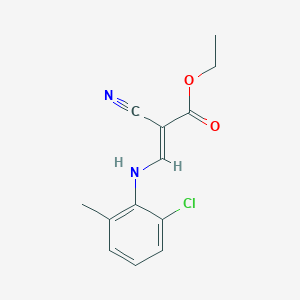

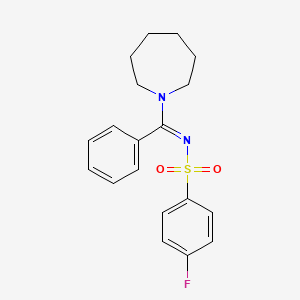

![molecular formula C12H12N2O2 B2945803 2-苯基四氢吡咯并[3,4-c]吡咯-1,3-二酮 CAS No. 86732-43-6](/img/structure/B2945803.png)

2-苯基四氢吡咯并[3,4-c]吡咯-1,3-二酮

描述

“2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a chemical compound that has been used as a building block to construct copolymers with a quaterthiophene unit . It is a part of the pyrrolo[3,4-c]pyrrole-1,3-dione (1,3-DPP) family .

Synthesis Analysis

The synthesis of this compound involves the use of 1,3-DPP as a building block to construct copolymers with a quaterthiophene unit . The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels .Molecular Structure Analysis

The molecular structure of this compound is characterized by high LUMO levels, which are around -3.5 eV . This is compared to the polymers based on the well-known pyrrolo[3,4-c]pyrrole-1,4-dione (1,4-DPP) isomeric structure .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a building block in the construction of copolymers . These polymers exhibited promising p-channel charge transport performance with hole mobility up to 0.013 cm^2 V^−1 s^−1 in organic thin film transistors .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its high LUMO levels and its ability to construct copolymers with a quaterthiophene unit . More specific physical and chemical properties may depend on the specific synthesis process and the resulting structure of the compound.科学研究应用

光致发光材料

2-苯基四氢吡咯并[3,4-c]吡咯-1,3-二酮 (DPP) 衍生物用于合成光致发光材料。含有 DPP 的共轭聚合物和共聚物显示出强光致发光,并且由于其良好的溶解性和可加工成薄膜的特性,适用于电子应用 (Beyerlein & Tieke, 2000), (Zhang & Tieke, 2008)。

有机电子学

DPP 衍生物在开发有机电子材料中至关重要。它们被用来制造具有独特光学和电子特性的聚合物,适用于有机薄膜晶体管和太阳能电池等领域。这些聚合物的电子特性可以根据它们的取代模式而有很大差异 (Zhang, Tieke, Forgie, & Skabara, 2009), (Guo, Sun, & Li, 2014)。

缓蚀

1H-吡咯-2,5-二酮(一种相关化合物)的某些衍生物已显示出作为酸性环境中碳钢的缓蚀剂的有效性。这些衍生物表现出良好的缓蚀效率,它们在钢表面的吸附主要受化学吸附过程控制 (Zarrouk 等人,2015)。

电致发光材料

基于 DPP 的交替共聚物被合成用于电致发光材料。这些材料表现出红色光致发光,并且由于它们的高电子亲和力和低分子轨道能级,是聚合物发光二极管中红色发射器的潜在候选者 (Cao 等人,2006)。

聚合物太阳能电池

在聚合物太阳能电池领域,DPP 衍生物用于增强电子传输。基于 DPP 的新型醇溶性 n 型共轭聚电解质表现出高电导率和电子迁移率,提高了聚合物太阳能电池的能量转换效率 (Hu 等人,2015)。

未来方向

Future research on this compound could focus on exploring its potential applications in various fields, such as organic electronics, due to its promising p-channel charge transport performance . Further studies could also investigate the synthesis of other copolymers using this compound as a building block.

属性

IUPAC Name |

5-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11-9-6-13-7-10(9)12(16)14(11)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMTZRUVAWSTKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)C(=O)N(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

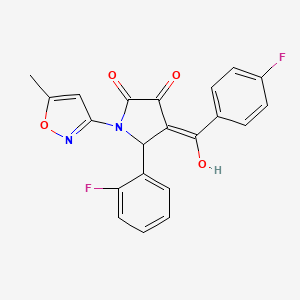

![1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine](/img/structure/B2945721.png)

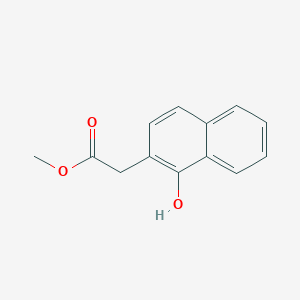

![2-[4,7,8-Trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2945724.png)

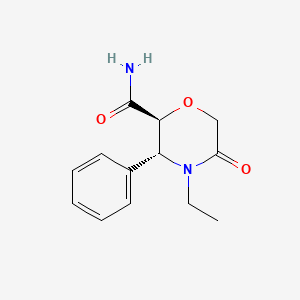

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2945729.png)

![ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2945732.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B2945737.png)

![2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2945739.png)

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]quinazolin-4-one](/img/structure/B2945742.png)

![6-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B2945743.png)